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di-Ellipticine-RIBOTAC

RIBOTAC RNA degradation RNase L

Investigators studying c9ALS/FTD pathogenesis require tools that eliminate pathogenic r(G₄C₂)exp RNA. Conventional ellipticine analogs merely bind G-quadruplex structures without degrading the toxic transcript, leaving neurotoxic DPR protein production unaddressed. di-Ellipticine-RIBOTAC solves this by recruiting endogenous RNase L to catalytically degrade r(G₄C₂)exp RNA, eliminating both toxic RNA foci and DPR proteins in validated mouse models. • Catalytic RNA degradation via endogenous RNase L recruitment • Validated positive control for C9orf72 BAC transgenic & r(G₄C₂)₆₆ knock-in models • ≥98% purity; ambient shipping; bulk quantities available

Molecular Formula C78H87N7O16S
Molecular Weight 1410.6 g/mol
Cat. No. B12422658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedi-Ellipticine-RIBOTAC
Molecular FormulaC78H87N7O16S
Molecular Weight1410.6 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=CC2=CC(=C(C=C2)OCCOCCOCCOCCNC(=O)CCC(=O)N(CCOCCOCCOC3=CC4=C(C=C3)NC5=C4C(=C6C=NC=CC6=C5C)C)CCOCCOCCOC7=CC8=C(C=C7)NC9=C8C(=C2C=NC=CC2=C9C)C)O)SC1=NC1=CC=CC=C1)O
InChIInChI=1S/C78H87N7O16S/c1-6-98-78(90)73-76(89)68(102-77(73)82-55-10-8-7-9-11-55)45-54-12-17-67(66(86)44-54)101-43-40-97-37-36-94-33-30-91-27-24-81-69(87)18-19-70(88)85(25-28-92-31-34-95-38-41-99-56-13-15-64-60(46-56)71-50(2)62-48-79-22-20-58(62)52(4)74(71)83-64)26-29-93-32-35-96-39-42-100-57-14-16-65-61(47-57)72-51(3)63-49-80-23-21-59(63)53(5)75(72)84-65/h7-17,20-23,44-49,83-84,86,89H,6,18-19,24-43H2,1-5H3,(H,81,87)/b68-45-,82-77?
InChIKeyOLUSSEHYJBHYPA-XOBPTFHMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

di-Ellipticine-RIBOTAC: RNA Degrader for c9ALS/FTD


di-Ellipticine-RIBOTAC (CAS 2767983-76-4) is a bifunctional small molecule belonging to the ribonuclease-targeting chimera (RIBOTAC) class . It comprises an ellipticine-derived RNA-binding module that selectively recognizes the three-dimensional (3D) structure formed by expanded GGGGCC (r(G₄C₂)ᵉˣᵖ) RNA repeats, conjugated via a linker to an RNase L-recruiting moiety . Unlike conventional ellipticine analogs that function primarily as DNA intercalators or G-quadruplex stabilizers, this compound catalyzes the targeted degradation of pathogenic repeat RNA associated with chromosome 9 open reading frame 72 (C9orf72) amyotrophic lateral sclerosis and frontotemporal dementia (c9ALS/FTD) [1].

di-Ellipticine-RIBOTAC vs. Generic Ellipticines


Traditional ellipticine derivatives such as GQC-05 (NSC338258) or 9-hydroxyellipticine act as DNA intercalators, topoisomerase II inhibitors, or G-quadruplex stabilizers that modulate transcription or splicing without eliminating the underlying pathogenic RNA species [1][2]. In c9ALS/FTD models, the expanded r(G₄C₂)ᵉˣᵖ repeat RNA itself drives toxicity through both gain-of-function RNA foci formation and translation into neurotoxic dipeptide repeat (DPR) proteins [3]. Mere binding or stabilization of this RNA—the mechanism of conventional ellipticine analogs—does not remove the transcript nor halt DPR production. di-Ellipticine-RIBOTAC uniquely combines RNA recognition with catalytic degradation via endogenous RNase L recruitment, thereby eliminating the pathogenic RNA template and reducing both toxic RNA species and DPR proteins [4]. Substituting with unmodified ellipticine or non-degrading analogs would fail to address this dual pathogenic cascade.

di-Ellipticine-RIBOTAC Differentiation Evidence


Catalytic RNA Degradation vs. Passive Binding

di-Ellipticine-RIBOTAC operates via a catalytic, substoichiometric degradation mechanism that fundamentally differs from the stoichiometric binding mode of conventional ellipticine RNA ligands [1]. While ellipticine analog GQC-05 binds to RNA G-quadruplexes and modulates splicing through structural stabilization, it does not degrade the target transcript [2]. di-Ellipticine-RIBOTAC recruits endogenous RNase L to enzymatically cleave r(G₄C₂)ᵉˣᵖ RNA, enabling each molecule to degrade multiple RNA copies [1].

RIBOTAC RNA degradation RNase L catalytic mechanism ALS/FTD

r(G₄C₂)ᵉˣᵖ Degradation Selectivity

di-Ellipticine-RIBOTAC demonstrates selective degradation of the expanded GGGGCC repeat RNA (r(G₄C₂)ᵉˣᵖ) associated with C9orf72 ALS/FTD while exerting no measurable effect on normal short repetitive sequences . This selectivity derives from recognition of the unique 3D structure formed by the expanded repeat, rather than primary sequence alone. In contrast, the parent ellipticine class exhibits broad nucleic acid binding and lacks this disease-specific RNA selectivity [1].

C9orf72 repeat expansion RNA selectivity off-target sparing ALS

Reduction of Toxic DPR Proteins

di-Ellipticine-RIBOTAC reduces quantities of toxic dipeptide repeat (DPR) proteins translated from r(G₄C₂)ᵉˣᵖ via repeat-associated non-AUG (RAN) translation . This functional endpoint distinguishes RIBOTAC-mediated degradation from RNA-binding approaches that may not affect DPR production. Ellipticine analogs such as GQC-05 have not been evaluated for DPR reduction and lack the degradation mechanism required to impact RAN translation output [1].

DPR proteins poly-GA poly-GP C9orf72 neurotoxicity

In Vivo Improvement in c9ALS/FTD Mice

di-Ellipticine-RIBOTAC significantly improves the pathological phenotype of c9ALS/FTD in mouse models [1]. This in vivo activity distinguishes the RIBOTAC approach from earlier-generation ellipticine RNA binders, which have not been validated in c9ALS/FTD animal models for pathological improvement [2]. The compound's ability to engage the target and recruit RNase L in living brain tissue represents a critical advancement for translational neurodegenerative disease research.

in vivo efficacy ALS mouse model C9orf72 pathological improvement neurodegeneration

di-Ellipticine-RIBOTAC Applications in c9ALS/FTD


RAN Translation and DPR Toxicity Studies

Investigators studying the contribution of repeat-associated non-AUG (RAN) translation to c9ALS/FTD pathogenesis require tools that eliminate the r(G₄C₂)ᵉˣᵖ RNA template. di-Ellipticine-RIBOTAC provides this capability through RNase L-mediated degradation, enabling dissection of whether observed phenotypes derive from RNA foci or DPR proteins . Conventional ellipticine analogs lack this degradation function and are unsuitable for such studies [1].

Preclinical Testing in C9orf72 Mouse Models

Research programs evaluating therapeutic interventions in C9orf72 BAC transgenic or r(G₄C₂)₆₆ knock-in mouse models benefit from di-Ellipticine-RIBOTAC as a validated positive control for RNA-targeted degradation . The compound's demonstrated ability to improve pathological phenotypes in mouse models provides a benchmark against which novel RNA-targeting agents can be compared.

RIBOTAC vs. ASO vs. Small Molecule Binders

di-Ellipticine-RIBOTAC serves as a prototypical RIBOTAC agent for head-to-head comparisons with antisense oligonucleotides (ASOs) targeting C9orf72 and with stoichiometric small molecule RNA binders . Such studies address the relative merits of catalytic degradation versus occupancy-based mechanisms in repeat expansion disorders.

Technical Documentation Hub

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38 linked technical documents
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